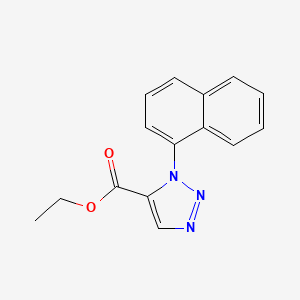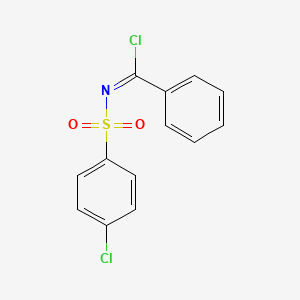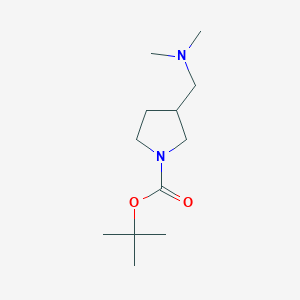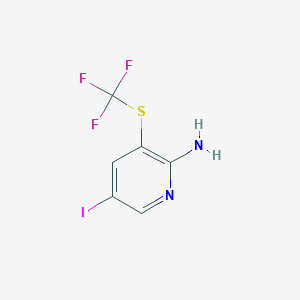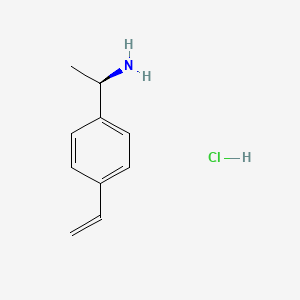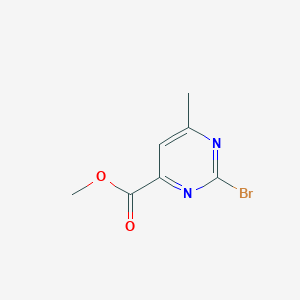
Methyl 2-bromo-6-methylpyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-6-methylpyrimidine-4-carboxylate: is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-6-methylpyrimidine-4-carboxylate typically involves the bromination of 6-methylpyrimidine-4-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-bromo-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically carried out in polar solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the pyrimidine ring.
Reduction Products: De-brominated pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 2-bromo-6-methylpyrimidine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds, which are crucial in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity makes it a versatile building block for various chemical processes .
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-6-methylpyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes and nucleic acids. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrimidine ring can engage in π-π stacking interactions, further stabilizing the compound-target complex .
Comparaison Avec Des Composés Similaires
- Methyl 4-bromo-6-methylpyrimidine-2-carboxylate
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
Comparison: Methyl 2-bromo-6-methylpyrimidine-4-carboxylate is unique due to the position of the bromine atom, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for specific synthetic applications .
Propriétés
Formule moléculaire |
C7H7BrN2O2 |
|---|---|
Poids moléculaire |
231.05 g/mol |
Nom IUPAC |
methyl 2-bromo-6-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-3-5(6(11)12-2)10-7(8)9-4/h3H,1-2H3 |
Clé InChI |
GHVJAZCBJAAHDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
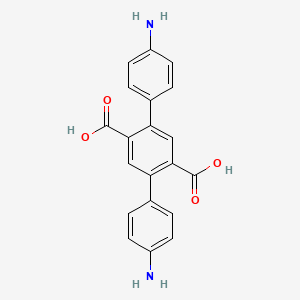
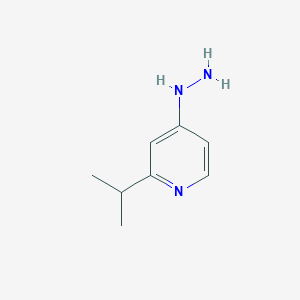


![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)
